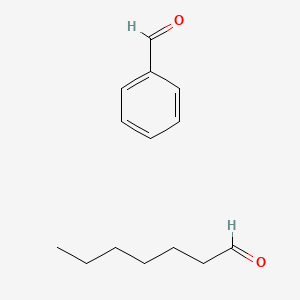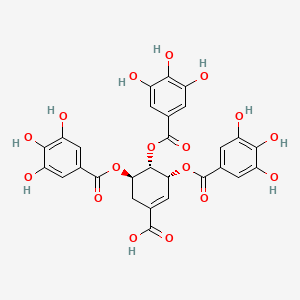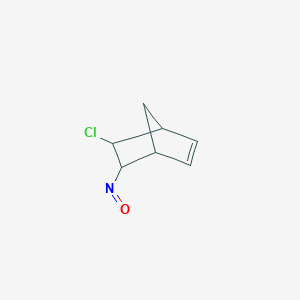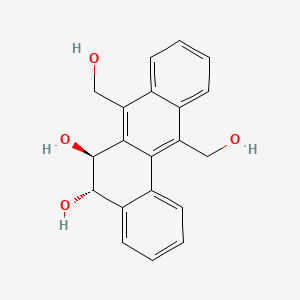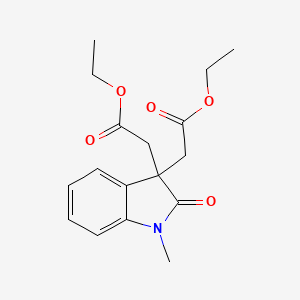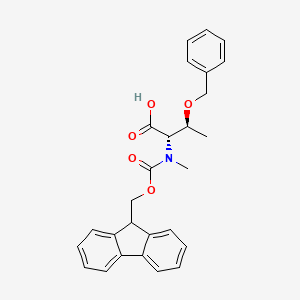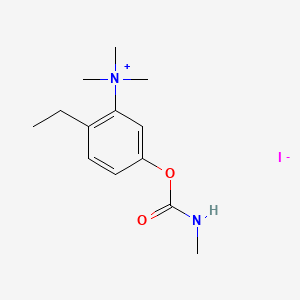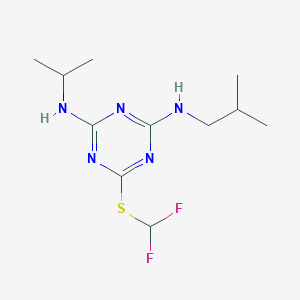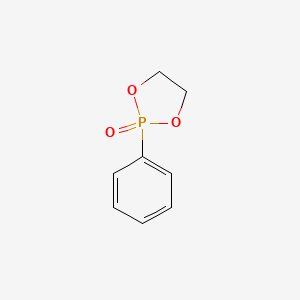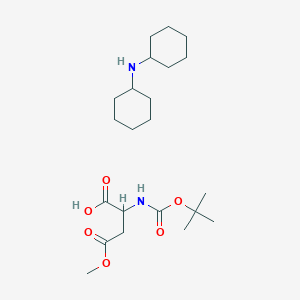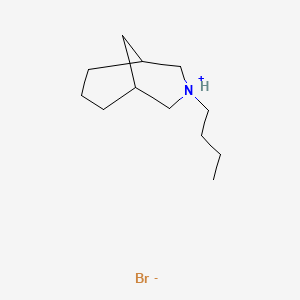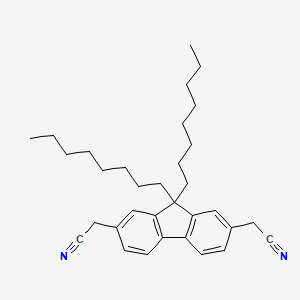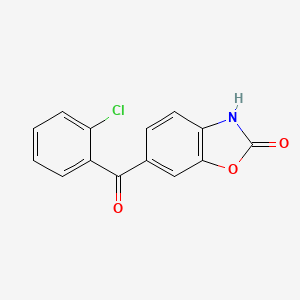
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a 6-(o-chlorobenzoyl) substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- typically involves the reaction of 2-aminophenol with o-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazolinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. For example, the Hofmann rearrangement using trichloroisocyanuric acid has been employed for the preparation of benzoxazolinone derivatives, providing a scalable and efficient method for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolinone ring or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoxazolinone: A parent compound with similar core structure but lacking the chlorobenzoyl substituent.
6-Chloro-2-benzoxazolinone: A derivative with a chlorine atom at the 6-position but without the benzoyl group
Uniqueness
2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is unique due to the presence of both the benzoxazolinone core and the 6-(o-chlorobenzoyl) substituent, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs .
Propiedades
Número CAS |
72766-68-8 |
|---|---|
Fórmula molecular |
C14H8ClNO3 |
Peso molecular |
273.67 g/mol |
Nombre IUPAC |
6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-11-12(7-8)19-14(18)16-11/h1-7H,(H,16,18) |
Clave InChI |
ZBBOBISKWSAIAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


